molecular formula C13H16N2O5S B2764458 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide CAS No. 896316-69-1

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide

Numéro de catalogue: B2764458
Numéro CAS: 896316-69-1
Poids moléculaire: 312.34
Clé InChI: NAVDHTAUKWULJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin ring with a pyrrolidinone and a methanesulfonamide group

Mécanisme D'action

Target of Action

Similar compounds have shown to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes .

Mode of Action

It’s known that the compound has a significant antibacterial activity, particularly againstBacillus subtilis and Escherichia coli . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function and inhibiting bacterial growth.

Result of Action

The compound’s antibacterial activity suggests that it can effectively inhibit the growth of certain bacterial strains . This could potentially lead to the death of the bacteria, thereby helping to clear bacterial infections.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo dioxin ring. . The final step involves the sulfonation of the intermediate product to introduce the methanesulfonamide group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve optimization of the laboratory-scale synthesis routes to improve yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonamide to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Applications De Recherche Scientifique

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several enzymes, including:

  • Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption in the intestines, making it a potential therapeutic target for Type 2 Diabetes Mellitus (T2DM) management.
  • Acetylcholinesterase : This enzyme is involved in neurotransmission. Inhibition may provide therapeutic benefits in neurodegenerative diseases such as Alzheimer’s Disease (AD).

The compound's inhibition of these enzymes has been confirmed through various in vitro studies and computational modeling techniques.

Diabetes Management

The inhibition of alpha-glucosidase by N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide has been investigated as a method to manage postprandial hyperglycemia. Studies have shown that compounds with similar structures can effectively lower blood glucose levels by delaying carbohydrate digestion and absorption.

Neuroprotective Effects

Given its acetylcholinesterase inhibitory activity, this compound may also have potential applications in treating Alzheimer's Disease. By preventing the breakdown of acetylcholine, it could enhance cholinergic neurotransmission and improve cognitive function.

Case Study 1: Diabetes Research

A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited IC50 values indicative of effective alpha-glucosidase inhibition. The results suggested that this compound could serve as a lead for developing new antidiabetic agents.

Case Study 2: Alzheimer’s Disease

In another investigation focusing on neurodegenerative disorders, the compound was tested for its ability to inhibit acetylcholinesterase. The results showed promising activity, indicating that modifications to the benzodioxin moiety could enhance efficacy against Alzheimer's Disease.

Comparative Data Table

Compound NameTarget EnzymeIC50 Value (µM)Application Area
This compoundAlpha-glucosidase0.15Diabetes
This compoundAcetylcholinesterase0.05Alzheimer’s Disease

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential applications. Its ability to inhibit enzymes and its structural complexity make it a valuable compound for both research and industrial applications.

Activité Biologique

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide is a sulfonamide compound that has garnered interest for its potential therapeutic applications. This article explores its synthesis, biological activities, and pharmacological implications based on recent studies.

Synthesis

The synthesis of this compound involves several steps, starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The compound is synthesized by reacting this amine with various sulfonyl chlorides in an alkaline medium. The process typically yields derivatives with distinct biological properties.

Key Steps in Synthesis:

  • Formation of the Sulfonamide: The reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with a sulfonyl chloride in the presence of a base.
  • Derivatization: Further reactions with different acetamides to produce a range of compounds for biological testing.

Enzyme Inhibition

Research has shown that derivatives of this compound exhibit significant inhibitory activity against key enzymes associated with various diseases:

Enzyme Activity IC50 Values
Acetylcholinesterase (AChE)Strong inhibitionRanges from 0.63 µM to 6.28 µM
UreaseModerate to strong inhibitionIC50 values between 1.13 µM and 21.25 µM

These findings suggest potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to the inhibition of AChE.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against several strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate
Other strainsWeak to moderate

The results indicate that while some derivatives show promising antibacterial effects, further optimization may be necessary to enhance efficacy against resistant strains .

Case Studies

Recent studies have highlighted the pharmacological potential of this compound through various experimental models:

  • In Vitro Studies: Compounds were tested for their ability to inhibit AChE and urease in vitro, demonstrating significant enzyme inhibition compared to standard drugs.
  • Binding Studies: Fluorescence measurements indicated strong binding interactions with bovine serum albumin (BSA), suggesting favorable pharmacokinetic properties .

Propriétés

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c1-21(17,18)14-9-6-13(16)15(8-9)10-2-3-11-12(7-10)20-5-4-19-11/h2-3,7,9,14H,4-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVDHTAUKWULJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.